molecular formula C19H20N2O4 B4347924 N~5~-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4347924
M. Wt: 340.4 g/mol
InChI Key: CGXVGBYQXYXGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound with a complex structure It features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

N~5~-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

N~5~-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The isoxazole ring plays a crucial role in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its specific structural features, such as the combination of ethoxy and methoxy groups with the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-24-16-10-6-14(7-11-16)20-19(22)18-12-17(21-25-18)13-4-8-15(23-2)9-5-13/h4-11,18H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXVGBYQXYXGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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